3-Iodo-3'-methylbenzophenone

Vue d'ensemble

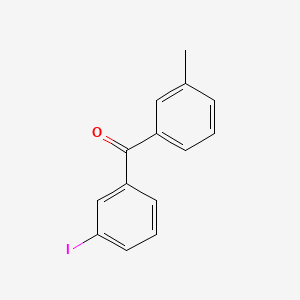

Description

3-Iodo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11IO It is a derivative of benzophenone, where one of the phenyl rings is substituted with an iodine atom at the 3-position and a methyl group at the 3’-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-3’-methylbenzophenone typically involves the iodination of 3’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH).

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-3’-methylbenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Iodo-3’-methylbenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex biaryl structures.

Applications De Recherche Scientifique

3-Iodo-3’-methylbenzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound can be utilized in the study of biological systems, where its derivatives may exhibit interesting biological activities.

Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.

Mécanisme D'action

The mechanism of action of 3-Iodo-3’-methylbenzophenone involves its interaction with molecular targets through its aromatic and halogenated structure. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can affect the compound’s electronic properties, altering its behavior in chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Iodo-4’-methylbenzophenone

- 4-Iodo-3’-methylbenzophenone

- 3-Bromo-3’-methylbenzophenone

Uniqueness

3-Iodo-3’-methylbenzophenone is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and physical properties compared to other benzophenone derivatives. This unique structure makes it a valuable compound for targeted synthetic applications and research studies.

Activité Biologique

3-Iodo-3'-methylbenzophenone (CAS Number: 951887-36-8) is an organic compound that belongs to the benzophenone class. Its structure consists of a benzophenone core with an iodine atom at the 3-position and a methyl group at the 3'-position. This unique substitution pattern has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Molecular Formula: C₁₄H₁₁IO

Molecular Weight: 336.14 g/mol

The synthesis of this compound typically involves the iodination of 3'-methylbenzophenone through electrophilic aromatic substitution. Common methods include using iodine (I₂) along with oxidizing agents like nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) in the presence of acetic acid as a catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, enhancing its reactivity and interactions with biomolecules. The methyl group influences the electronic properties, affecting its behavior in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds within the benzophenone class, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.48 µg/mL to over 1000 µg/mL depending on the specific compound and target organism .

Anticancer Activity

Research into the anticancer potential of benzophenone derivatives has revealed promising results. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung adenocarcinoma (H1563). The IC₅₀ values for these activities vary significantly based on structural modifications but suggest a potential for development as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC₅₀) |

|---|---|---|

| This compound | Varies; significant activity | Varies; promising results |

| 4-Iodo-3'-methylbenzophenone | Lower than 3-Iodo variant | Moderate cytotoxicity |

| 3-Bromo-3'-methylbenzophenone | Moderate activity | Limited efficacy |

The data indicates that the presence of iodine in the structure significantly enhances both antimicrobial and anticancer activities compared to brominated analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzophenones showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values lower than traditional antibiotics like nitrofurantoin .

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited IC₅₀ values below 100 µM against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development .

Propriétés

IUPAC Name |

(3-iodophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJZTERJPKIVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281543 | |

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-36-8 | |

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.